molecular formula C22H35BrN2O4 B14052078 Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate

Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate

Cat. No.: B14052078
M. Wt: 471.4 g/mol
InChI Key: AAIACOSKCHFKAG-UHFFFAOYSA-N
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Description

Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate is a synthetic organic compound with the molecular formula C22H35BrN2O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-(3-bromo-4-(hexyloxy)benzamido)butyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted carbamates.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines.

Scientific Research Applications

Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-(3-bromo-4-(hexyloxy)benzamido)butyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the hexyloxy group enhances its lipophilicity, making it more suitable for certain biological applications. Additionally, the bromine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C22H35BrN2O4

Molecular Weight

471.4 g/mol

IUPAC Name

tert-butyl N-[4-[(3-bromo-4-hexoxybenzoyl)amino]butyl]carbamate

InChI

InChI=1S/C22H35BrN2O4/c1-5-6-7-10-15-28-19-12-11-17(16-18(19)23)20(26)24-13-8-9-14-25-21(27)29-22(2,3)4/h11-12,16H,5-10,13-15H2,1-4H3,(H,24,26)(H,25,27)

InChI Key

AAIACOSKCHFKAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)NCCCCNC(=O)OC(C)(C)C)Br

Origin of Product

United States

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